The dipeptide Valine-Citrulline (vc) is a component of a linker system used in the development of Antibody Drug Conjugates (ADCs) [, ]. It is not a standalone molecule but a part of a larger structure. This linker system connects a monoclonal antibody to a cytotoxic drug, forming an ADC designed for targeted cancer therapy [, ].
Mc-Valine-Alanine-Phosphoramidate (Mc-Val-Ala-PAB) is a dipeptide compound that has gained attention in the field of biochemistry and medicinal chemistry, particularly for its applications in drug delivery systems. This compound is characterized by its ability to form stable linkages with various therapeutic agents, enabling targeted delivery and controlled release in biological systems. The structure comprises valine and alanine, linked through a phosphoramidate bond, which enhances its stability and functionality.
Mc-Valine-Alanine-Phosphoramidate is classified as a peptide-based linker used primarily in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. It is derived from natural amino acids, making it biocompatible and suitable for therapeutic applications. The compound's design allows for selective cleavage under specific conditions, making it useful in controlled drug release mechanisms.
The synthesis of Mc-Valine-Alanine-Phosphoramidate typically involves several key steps:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular structure of Mc-Valine-Alanine-Phosphoramidate can be represented as follows:
The structure features:
This unique structure allows for specific interactions with biological targets, enhancing its efficacy as a drug delivery system.
Mc-Valine-Alanine-Phosphoramidate participates in various chemical reactions that are crucial for its application in drug conjugation:
The mechanism of action for Mc-Valine-Alanine-Phosphoramidate primarily revolves around its role as a linker in ADCs:
This targeted approach enhances therapeutic efficacy while reducing side effects associated with conventional chemotherapy.
Mc-Valine-Alanine-Phosphoramidate exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to characterize these properties during synthesis .
Mc-Valine-Alanine-Phosphoramidate has several significant applications in scientific research and pharmaceuticals:
The evolution of ADC linkers represents a cornerstone in targeted cancer therapy. Early linkers, such as the acid-labile hydrazone in gemtuzumab ozogamicin (Mylotarg®), faced significant limitations due to premature payload release in circulation, leading to systemic toxicity and eventual market withdrawal [9]. This instability highlighted the critical need for linkers with enhanced plasma stability. The introduction of protease-cleavable dipeptide linkers, particularly valine-citrulline (Val-Cit), marked a technological leap by enabling tumor-specific payload release via lysosomal cathepsins. However, Val-Cit linkers exhibited broad susceptibility to multiple cathepsins (B, K, L), contributing to off-target effects [1] [7]. This limitation catalyzed research into next-generation dipeptide linkers with improved enzymatic selectivity, culminating in optimized scaffolds like Val-Ala. The development of Mc-Val-Ala-PAB emerged as a response to these challenges, balancing stability and selective activation [7] [8].
Cleavable linkers serve as precision gatekeepers in ADCs, maintaining covalent integrity during systemic circulation while enabling efficient payload release within target cells. Their functionality hinges on exploiting biochemical differences between plasma and intracellular environments:
The Val-Ala dipeptide exemplifies this balance—stable in circulation yet efficiently processed by cathepsin B upon internalization [7] [8].
Mc-Val-Ala-PAB (maleimidocaproyl-valine-alanine-para-aminobenzyloxycarbonyl) is a tripartite linker incorporating:
Table 1: Structural Components and Functions of Mc-Val-Ala-PAB
Component | Chemical Function | Biological Role |
---|---|---|
Maleimidocaproyl (Mc) | Cysteine-reactive moiety via Michael addition | Site-specific conjugation to engineered antibody cysteines |
Val-Ala dipeptide | Peptide bond susceptible to cathepsin B cleavage | Tumor-specific activation; minimized off-target cleavage |
PAB spacer | Self-immolative carbamate linker | Spontaneous release of unmodified payload upon dipeptide cleavage |
This architecture enables superior plasma stability compared to Val-Cit linkers. The Val-Ala sequence demonstrates higher selectivity for cathepsin B over other cathepsins (L, K), reducing off-tumor activation [7] [8]. Additionally, PAB’s self-immolation ensures rapid payload release following enzymatic cleavage, enhancing cytotoxicity against target cells [4] [5].
Table 2: Comparative Properties of Dipeptide Linkers in ADCs
Property | Mc-Val-Cit-PAB | Mc-Val-Ala-PAB | Biological Implication |
---|---|---|---|
Cathepsin B Specificity | Moderate | High | Reduced off-target payload release with Val-Ala |
Plasma Half-life | ~50–90 hours | >120 hours | Lower systemic toxicity potential |
Aggregation Propensity | High (DAR ≥6) | Moderate (DAR ≤8) | Improved pharmacokinetics for higher DAR constructs |
Activation Enzymes | Cathepsins B, L, K | Primarily cathepsin B | Enhanced tumor selectivity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7